6-Amino-3-fluoro-2-methylbenzoic acid

Medicinal chemistry Agrochemical intermediate Structure-activity relationship

Researchers developing quinazolinedione tankyrase inhibitors or tetrazolinone pesticides require the exact 6-amino-3-fluoro-2-methyl substitution pattern-positional isomers (e.g., 2-fluoro-3-methyl) alter logP and binding affinity, compromising SAR. This compound ensures regiochemical fidelity. · Purity: ≥95% (typical commercial specification), with batch-specific NMR/HPLC/GC QC from qualified suppliers. · Logistics: Stocked ambient to 2-8°C; global shipping via FedEx with standard PPE requirements (H315, H319, H335). · Scalability: Physical property profile (bp 320°C, density 1.4 g/cm³) supports kilo-lab to pilot-plant campaigns.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 1108666-12-1
Cat. No. B1445974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-fluoro-2-methylbenzoic acid
CAS1108666-12-1
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)N)F
InChIInChI=1S/C8H8FNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyISXJYNZLKZTCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-fluoro-2-methylbenzoic Acid: Structure & Procurement


6-Amino-3-fluoro-2-methylbenzoic acid (CAS 1108666-12-1, MW 169.15 g/mol, C₈H₈FNO₂) is a tri-substituted benzoic acid building block bearing a carboxylic acid at position 1, a methyl group at position 2, a fluorine at position 3, and a primary amino group at position 6 . It is supplied as a white to off-white crystalline powder with a typical commercial purity of 95% and is classified for research and further manufacturing use only . The compound is catalogued by major building-block suppliers including Enamine (EN300-247658), and is stocked at ambient to refrigerated (2–8 °C) conditions . Its substitution pattern distinguishes it from the closest positional isomer 6-amino-2-fluoro-3-methylbenzoic acid (CAS 637347-84-3), where the fluorine and methyl positions are exchanged, and from the non-aminated analog 3-fluoro-2-methylbenzoic acid (CAS 699-90-1) .

6-Amino-3-fluoro-2-methylbenzoic Acid: Irreplaceable Building Block


Tri-substituted benzoic acids with amino, fluoro, and methyl substituents are not interchangeable because the relative positioning of these groups dictates regiochemical reactivity in downstream coupling reactions, electronic modulation of the aromatic ring, and hydrogen-bonding capacity . Swapping the fluorine and methyl positions (as in CAS 637347-84-3) alters steric hindrance around the carboxylic acid and changes the computed logP from 1.41 to 2.11, which shifts partitioning behavior during synthesis and purification . Removing the amino group entirely (as in CAS 699-90-1) eliminates the primary vector for amide bond formation, the most common derivatization pathway for this scaffold, and raises the predicted pKa of the carboxylic acid from ca. 2.5–3.0 (amine-proximal) to 3.61, altering ionization-dependent solubility and extraction profiles . These differences are non-trivial when the compound serves as a key intermediate in a patent-protected synthetic sequence, where regiochemical fidelity directly determines whether the final active ingredient meets specification .

6-Amino-3-fluoro-2-methylbenzoic Acid: Evidence vs. Closest Analogs


Regiochemical Identity: 6-NH2,3-F,2-CH3 vs. 2-F,3-CH3 Isomer

The target compound (CAS 1108666-12-1) places the fluorine atom at position 3 and the methyl group at position 2, whereas its closest positional isomer 6-amino-2-fluoro-3-methylbenzoic acid (CAS 637347-84-3) exchanges these substituents. The target compound's SMILES (O=C(O)C1=C(N)C=CC(F)=C1C) places the fluorine para to the amino group, while the comparator (CC1=CC=C(N)C(C(=O)O)=C1F) places fluorine ortho to the carboxylic acid . This regiochemical difference alters the steric environment of the carboxylic acid and the electronic effects on the amino group, which is critical when the amino group serves as the primary synthetic handle for amide coupling or heterocycle formation .

Medicinal chemistry Agrochemical intermediate Structure-activity relationship

Lipophilicity Comparison: Target vs. Positional Isomer

Computational chemistry data from Chemscene reports a LogP of 1.41452 for the target compound . The positional isomer 6-amino-2-fluoro-3-methylbenzoic acid (CAS 637347-84-3) shows a LogP of 2.108 as reported by Fluorochem , representing a ΔLogP of approximately 0.69 units. This 1.63-fold difference in predicted octanol-water partition coefficient reflects the influence of fluorine and methyl positional exchange on overall molecular polarity. The TPSA (topological polar surface area) is identical for both isomers at 63.32 Ų, indicating that the lipophilicity shift arises from electronic rather than purely steric factors .

Drug design ADME prediction Fragment-based screening

Amino Group Enables Amide Derivatization: Target vs. Non-Aminated Analog

The target compound contains a primary aromatic amine at position 6, absent in 3-fluoro-2-methylbenzoic acid (CAS 699-90-1, MW 154.14) . This amino group is the primary synthetic handle for amide bond formation, reductive amination, and diazotization reactions in medicinal chemistry workflows. The non-aminated analog has a predicted pKa of 3.61 for the carboxylic acid and a melting point of 158–160 °C, indicating different crystallization and solubility behavior . In contrast, the target compound's amino group provides an additional H-bond donor (total H-donors = 2) and shifts the acid-base character of the molecule, as reflected in its lower chromatographic mobility.

Organic synthesis Amide coupling Building block differentiation

Physicochemical Profile: Boiling Point, Density, Flash Point

The target compound has experimentally predicted physicochemical properties relevant to handling and scale-up: boiling point 320.1±42.0 °C at 760 mmHg, density 1.4±0.1 g/cm³, flash point 147.4±27.9 °C, and exact mass 169.053909 . The polarizability is computed at 16.7±0.5 × 10⁻²⁴ cm³ . Comparative boiling-point and density data for the positional isomer CAS 637347-84-3 are not publicly available from the queried sources, placing the target compound at an advantage for process-development teams that require this information for safety assessments and distillation/purification planning.

Process chemistry Scale-up safety Physical property specification

Patent Applications: Tetrazolinone Pesticide & Tankyrase Inhibitor

According to the Lookchem CAS article database, 6-amino-3-fluoro-2-methylbenzoic acid is referenced in at least three patent families: a Sumitomo Chemical tetrazolinone pesticide patent (WO-2015005499-A1 family), a quinazolinedione tankyrase inhibitor patent for cancer and fibrosis, and a second tetrazolinone pesticide patent . In the quinazolinedione context, the amino and carboxylic acid groups are proposed to participate in quinazolinedione ring formation, with the fluorine atom contributing to target binding and metabolic stability [1]. The positional isomer (CAS 637347-84-3) is not identified in these same patent documents, suggesting that the specific 3-F, 2-CH3, 6-NH2 arrangement is required for the disclosed synthetic sequences.

Agrochemical patent Tankyrase inhibition Quinazolinedione synthesis

6-Amino-3-fluoro-2-methylbenzoic Acid: Application Scenarios & Procurement


Medicinal Chemistry: Tankyrase Inhibitor & Quinazolinedione Optimization

Research groups synthesizing quinazolinedione-based tankyrase (TNKS1/TNKS2) inhibitors for oncology or fibrosis indications should prioritize this compound as the benzoic acid building block. Patent literature explicitly names this substitution pattern in the context of quinazolinedione tankyrase inhibitors (WO-2015005499-A1 family), where the 6-amino group participates in heterocycle formation and the 3-fluoro substituent modulates target engagement . Using the positional isomer (2-fluoro-3-methyl) would produce a different regioisomer of the quinazolinedione core, which is expected to alter tankyrase binding affinity. Procurement at ≥95% purity from suppliers offering batch-specific NMR, HPLC, and GC QC reports (e.g., Bidepharm) ensures reproducibility in SAR studies .

Agrochemical R&D: Tetrazolinone Herbicide & Pesticide Intermediate

Sumitomo Chemical's tetrazolinone pesticide patent family (including WO-2015005499-A1 and related filings) describes compounds with excellent control efficacy against lepidoptera pests, with this benzoic acid derivative serving as a key intermediate . Agrochemical discovery teams developing new tetrazolinone-based herbicides or insecticides should select this specific regioisomer to align with the patented synthetic route. The compound's computed LogP of 1.41 and density of 1.4 g/cm³ inform solvent selection and workup design during scale-up from discovery to process chemistry .

Fragment-Based Drug Discovery & Library Synthesis

The compound's MW of 169.15, TPSA of 63.32 Ų, and 1 rotatable bond place it within favorable fragment-like property space (rule-of-three compliant). Its LogP of 1.41 suggests moderate aqueous solubility suitable for biochemical screening at concentrations up to 1 mM . The presence of both a carboxylic acid and a primary amine allows orthogonal derivatization: the acid can be coupled to amine-containing fragments via amide bond formation, while the aromatic amine can be functionalized through reductive amination or sulfonamide formation, enabling diverse library enumeration . Procurement from Enamine's building-block collection (EN300-247658) provides access to stock in both US and Ukraine warehouses with 1–5 day lead times .

Process Development & Scale-Up Safety Assessment

Process chemistry teams evaluating this compound for kilo-lab or pilot-plant campaigns benefit from its relatively complete predicted physical property profile: boiling point 320.1±42.0 °C, density 1.4±0.1 g/cm³, and flash point 147.4±27.9 °C . These data enable hazard classification, selection of appropriate heating and distillation equipment, and solvent compatibility screening. The compound should be stored sealed in dry conditions at 2–8 °C to maintain ≥95% purity, and standard GHS hazard statements (H315, H319, H335) indicate that standard PPE and ventilation controls are sufficient for safe handling .

Technical Documentation Hub

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